Azido-PEG10-amine

Catalog No.
S520201
CAS No.
912849-73-1
M.F
C22H46N4O10
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG10-amine

CAS Number

912849-73-1

Product Name

Azido-PEG10-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C22H46N4O10

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2

InChI Key

RMNAJNJBCBFOKX-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG10-amine, Amino-PEG10-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG10-amine is 526.3214 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation via Click Chemistry:

  • Azido-PEG10-amine possesses an azide group that readily participates in copper-catalyzed Click Chemistry reactions. This reaction allows researchers to efficiently conjugate the molecule with other biomolecules containing alkyne, Dibenzocyclooctyne (DBCO), or Benzyl cyanide (BCN) functionalities. The resulting product forms a stable triazole linkage [, ]. Click Chemistry's high reaction yield, specificity, and biocompatibility make it a valuable tool for various applications, including:
    • Attaching fluorescent labels or imaging probes to biomolecules for visualization purposes [].
    • Drug delivery system development by linking drugs to targeting moieties [].
    • Biomolecule immobilization on surfaces for biosensing applications [].

Protein and Biomolecule Modification:

  • The amine group in Azido-PEG10-amine allows it to react with various functional groups on biomolecules. This property enables researchers to modify proteins, antibodies, and other biomolecules for specific purposes, such as:
    • Increasing water solubility and biocompatibility of hydrophobic drugs or biomolecules [].
    • Introducing a spacer arm between a biomolecule and another moiety, influencing its functionality [].
    • Creating targeted drug conjugates by attaching targeting ligands to the amine group [].

PROTAC Linker Development:

  • Azido-PEG10-amine is gaining interest in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation. The PEG linker in Azido-PEG10-amine provides flexibility and helps to optimize the distance between the target protein binding moiety and the E3 ligase recruiting group [].

Azido-PEG10-amine is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) chain of ten repeating units and an azido functional group. Its chemical formula is C22H46N4O10, and it has a molecular weight of approximately 498.64 g/mol. The presence of the azido group (-N3) makes this compound particularly valuable in bioconjugation and drug development, as it can participate in various click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition.

Azido-PEG10-amine is known for its reactivity due to both the azido and amine groups. Key reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazole linkages when Azido-PEG10-amine is reacted with alkynes, such as those found in DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) .
  • Reactivity with Carboxylic Acids: The amine group can react with carboxylic acids to form amide bonds, making it useful for conjugating peptides and proteins .
  • Reactions with Activated Esters: It can also react with activated N-hydroxysuccinimide (NHS) esters, facilitating the attachment of biomolecules .

The synthesis of Azido-PEG10-amine typically involves several steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized using standard methods for polymerization.
  • Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions or by using azide precursors during the synthesis process.
  • Purification: The final product is purified using techniques such as HPLC or precipitation methods to ensure high purity levels (often >98%) .
  • Characterization: Characterization methods like NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Azido-PEG10-amine has a wide range of applications:

  • Bioconjugation: It serves as a linker in the attachment of drugs to targeting moieties, enhancing drug delivery systems.
  • PROTAC Development: It is utilized in the design of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents that induce targeted protein degradation .
  • Fluorescent Labeling: The compound can be used in labeling studies where fluorescent tags are attached for imaging purposes.

Studies involving Azido-PEG10-amine focus on its interactions with various biomolecules. Its ability to form stable covalent bonds through click chemistry allows researchers to explore protein interactions, cellular uptake mechanisms, and the stability of conjugated systems in biological environments.

Azido-PEG10-amine shares similarities with several other compounds that also feature PEG linkers and reactive groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Attributes
Azido-PEG2-amineShorter PEG chain (2 units)More hydrophilic; faster reaction kinetics
Azido-PEG12-acidLonger PEG chain (12 units)Increased solubility; different reactivity
DBCO-PEG10-amideDBCO instead of azideDifferent click chemistry mechanism
Azido-BiotinBiotin moiety attachedStrong affinity for streptavidin

Azido-PEG10-amine's uniqueness lies in its balance between hydrophilicity and reactivity, making it versatile for various biochemical applications while maintaining favorable solubility characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

526.3214

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

32-Azido-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-amine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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